Poly(titanium butoxide)

Catalog No.
S580011
CAS No.
5593-70-4
M.F
C16H40O4Ti
M. Wt
344.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(titanium butoxide)

CAS Number

5593-70-4

Product Name

Poly(titanium butoxide)

IUPAC Name

butan-1-ol;titanium

Molecular Formula

C16H40O4Ti

Molecular Weight

344.35 g/mol

InChI

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;

InChI Key

FPCJKVGGYOAWIZ-UHFFFAOYSA-N

SMILES

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Solubility

Sol in most organic solvents except ketones
Sol in aliphatic aromatic, chlorinated, and oxygenated solvents

Synonyms

1-Butanol Titanium Salt (4:1); AKT 850; B 1; Butyl Orthotitanate; Butyl Titanate(IV) ((BuO)4Ti); Orgatix T 25; Orgatix TA 25; TA 25; TBT; TBT 100; TBT-B 1; Tetra-n-butoxytitanium; Tetra-n-butyl orthotitanate; Tetra-n-butyl titanate; Tetrabutoxytitani

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Ti]

Poly(titanium butoxide) is a polymeric compound derived from titanium butoxide, which is a metal alkoxide with the chemical formula Ti OBu 4\text{Ti OBu }_4 (where Bu represents butyl groups). It appears as a colorless to yellowish liquid and is soluble in many organic solvents. This compound is primarily utilized for its ability to form titanium dioxide upon hydrolysis, making it significant in various applications, including catalysis and material science. The polymerization of titanium butoxide leads to the formation of a three-dimensional network of titanium dioxide, which exhibits unique properties such as high refractive index and photocatalytic activity .

TTB is a hazardous material with several safety concerns:

  • Toxicity: TTB is moderately toxic with an oral LD₅₀ (lethal dose for 50% of test subjects) of 3122 mg/kg (rat) [].
  • Flammability: TTB is a flammable liquid with a low flash point, posing a fire hazard [].
  • Reactivity: Reacts violently with oxidizing agents, strong acids, and bases [].
  • Skin and Eye Irritation: Contact with TTB can cause skin and eye irritation [].

One prominent example involves the production of ultra-high molecular weight polyethylene (UHMWPE) through the Ziegler-Natta polymerization of ethylene. Studies have shown that Ti(IV) alkoxide complexes, including Ti(OBu)4, can be used in conjunction with specific activators like Bu2Mg and Et2AlCl to achieve this. The size of the chelate ring formed by the diolate ligand in these complexes and the amount of aluminum chloride used significantly impact the effectiveness of the catalyst [].

Furthermore, research explores the utilization of Ti(OBu)4 in supported catalyst systems. This involves attaching the titanium precursor onto a carrier material, such as polyvinyl chloride (PVC). Subsequent treatment with a Grignard compound and activation with triethylaluminum (TEA) leads to the formation of supported catalysts. Compared to traditional methods using magnesium chloride (MgCl2) or silicon dioxide (SiO2) as supports, PVC-based systems offer potential benefits, as demonstrated in scientific investigations [].

Precursor for Nanomaterial Synthesis

Titanium tetrabutoxide plays a crucial role in the synthesis of various nanomaterials, particularly those based on titanium dioxide (TiO2). Its ability to readily undergo hydrolysis (reaction with water) leads to the formation of TiO2 nanoparticles. The specific characteristics of these nanoparticles, such as size, morphology, and crystallinity, can be controlled by adjusting reaction parameters like temperature, water content, and the presence of additional reagents [].

Research explores the use of Ti(OBu)4 for the synthesis of TiO2 nanoparticles in different crystal phases, including anatase and rutile. These phases possess distinct properties and find applications in diverse fields, including photocatalysis, solar cells, and sensors [].

Additional Research Areas

Beyond the aforementioned applications, scientific research continues to explore the potential of titanium tetrabutoxide in various areas, including:

  • Sol-gel processing: This technique utilizes Ti(OBu)4 as a precursor for the synthesis of thin films and coatings with tailored properties [].
  • Chemical vapor deposition (CVD): Ti(OBu)4 can be employed as a precursor for the deposition of TiO2 thin films through CVD processes [].
  • Biomedical applications: Recent studies investigate the potential use of Ti(OBu)4 in the development of biocompatible materials for implants and drug delivery systems [].
And its biological effects. Research indicates that it interacts readily with water and alcohols, facilitating hydrolysis and subsequent polymerization. Additionally, investigations into its catalytic properties reveal that it can enhance reaction rates when used alongside other catalysts . Understanding these interactions helps optimize its use in various applications.

Poly(titanium butoxide) can be synthesized through various methods:

  • Sol-Gel Process: This method involves the hydrolysis of titanium butoxide in an acidic or basic medium, followed by condensation. This approach allows for precise control over the material's properties, such as porosity and surface area.
  • Hydrolysis-Condensation Reactions: The compound can also be synthesized by directly hydrolyzing titanium butoxide in the presence of water and a base. The conditions during this process significantly affect the resulting polymer's characteristics .

Industrial production often favors the sol-gel method due to its scalability and ability to produce high-purity materials.

Poly(titanium butoxide) shares similarities with several other titanium alkoxides. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Poly(titanium butoxide)Ti OBu 4\text{Ti OBu }_4Forms titanium dioxide; used in coatings
Titanium isopropoxideTi OiPr 4\text{Ti OiPr }_4More reactive; often used in organic synthesis
Titanium ethoxideTi OEt 4\text{Ti OEt }_4Lower boiling point; used in sol-gel processes
Titanium tetrachlorideTiCl4\text{TiCl}_4Highly reactive; used as a precursor for alkoxides

Poly(titanium butoxide) stands out due to its ability to form stable polymers via hydrolysis, making it particularly valuable for applications requiring controlled material properties .

Sol-Gel Processing Techniques for Polymeric Titanium Alkoxide Networks

The sol-gel method is the most widely employed route for poly(titanium butoxide) synthesis. Key steps include hydrolysis of Ti(OBu)₄ in alcoholic solvents (e.g., ethanol, isopropanol) followed by acid-catalyzed polycondensation.

Typical Sol-Gel Parameters

ParameterConditionsEffect on Polymer Properties
Titanium butoxide1–2 M concentrationControls hydrolysis rate and network density
Water-to-alkoxide ratio100:1 to 200:1 (excess water)Accelerates hydrolysis, reduces particle size
Acid catalystHNO₃ or HCl (pH ~2.5)Prevents premature precipitation, stabilizes sol
Templating agentPluronic F127 (2.9 g/20 mL solvent)Directs mesoporous architecture
Calcination400°C for 4–5 hoursConverts amorphous polymer to crystalline TiO₂

Under acidic conditions (pH < 2), titanium butoxide undergoes rapid hydrolysis to form Ti(OH)₄ intermediates, which condense into Ti–O–Ti bonds. The addition of acetylacetone or acetic acid chelates Ti⁴⁺ ions, slowing hydrolysis and enabling better control over polymerization kinetics.

Case Study: TiO₂ Nanoparticle Synthesis
A sol-gel process using Ti(OBu)₄, isopropanol, and nitric acid yielded TiO₂ nanoparticles with a surface area of 150 m²/g after calcination at 400°C. Particle size distributions were narrowed by adjusting the H₂O/Ti ratio, demonstrating the method’s scalability for industrial applications.

Hydrothermal Synthesis Parameters for Nanostructured Titanium-Oxo Clusters

Hydrothermal methods leverage controlled temperature and pressure to direct the growth of TiO₂ nanostructures. Titanium butoxide serves as a precursor in acidic or neutral media, often with HCl as a structure-directing agent.

Hydrothermal Optimization for TiO₂ Morphologies

ParameterOptimal RangeMorphology AchievedApplication Potential
Precursor concentration0.5–2.0 M TBONanorods, nanowiresSolar cells, photocatalysis
HCl volume0.1–0.3 mL (36% HCl)Single-crystal nanorodsHigh-efficiency optoelectronics
Temperature150–180°CAnatase phase dominancePhotocatalytic degradation
Reaction time10–24 hoursIncreased crystallinityEnhanced electron transport

For example, a hydrothermal process using 0.7% Ti(OBu)₄ in 80 mL DI water with 0.2 mL HCl produced rutile-structured TiO₂ nanorods with a bandgap of 3.20 eV, ideal for solar cell applications.

Acid-Catalyzed Polycondensation Mechanisms in Non-Aqueous Media

In non-aqueous solvents (e.g., ethanol, THF), titanium butoxide undergoes controlled polycondensation under acidic conditions. The mechanism involves:

  • Nucleophilic Attack: Water molecules protonate alkoxide ligands, facilitating hydrolysis.
  • Condensation: Ti–O–Ti bond formation releases butanol, creating a cross-linked network.
  • Network Stabilization: Acid (e.g., HNO₃) prevents aggregation, enabling smaller particle sizes.

Mechanistic Insights

StepReaction EquationKey Intermediate
HydrolysisTi(OBu)₄ + 2H₂O → TiO₂ + 4HOBuTi(OH)₄
Condensation2Ti(OH)₄ → TiO₂ + 2H₂OTitanium oxyhydroxide
ChelationTi(OH)₄ + Acetylacetonate → Ti(acac)₂(OH)₂Chelated titanium complex

Studies demonstrate that excess water (>100:1 H₂O/Ti) accelerates hydrolysis, while templating agents (e.g., Pluronic F127) induce mesoporous architectures.

Templated Assembly Using Pluronic Surfactants for Mesoporous Architectures

Pluronic F127, a triblock copolymer (PEO₁₀₆PPO₇₀PEO₁₀₆), directs the formation of ordered mesopores during sol-gel condensation. The process involves:

  • Molecular Templating: PPO segments interact with Ti precursors, while PEO segments stabilize micelles.
  • Evaporation-Induced Self-Assembly (EISA): Solvent evaporation concentrates the surfactant-Ti complex, forming mesoporous structures.

Experimental Setup for Mesoporous TiO₂

ComponentQuantity/ConditionRole in Assembly
Pluronic F1272.9 g in 20 mL ethanolStructural template
Titanium butoxide3.4 gTiO₂ precursor
Acetic acid2.4 gChelating agent
HCl2.4 g (37%)Acid catalyst
Annealing350°C in N₂, then 400°C in airCarbon removal and crystallization

This method produced TM-doped mesoporous TiO₂ (TM: Fe, Mn, Ni) with uniform pore diameters (3–5 nm) and enhanced optical absorption, suitable for optoelectronic devices.

The hydrolysis of titanium butoxide (Ti(OBu)~4~) is highly sensitive to pH, which modulates both reaction rates and intermediate species. Under acidic conditions (pH 3), hydrolysis is catalyzed via protonation of alkoxy groups, facilitating the departure of butanol ligands [3] [5]. However, protonation of hydroxyl groups on emerging titanium-oxo clusters inhibits condensation by imparting positive surface charges, thereby retarding particle aggregation [3]. Neutral conditions (pH 7) balance hydrolysis and condensation, yielding intermediate cluster sizes, while alkaline environments (pH 10) accelerate both processes, leading to rapid precipitation of larger particles [3] [6].

Dynamic light scattering (DLS) studies reveal distinct induction periods for particle nucleation across pH levels. For titanium butoxide, the induction period at pH 10 is approximately 50 minutes, compared to 1,300 minutes at pH 7, underscoring the catalytic role of hydroxide ions in deprotonating intermediates and promoting oxo-bridge formation [3]. The table below summarizes particle sizes and induction periods for titanium butoxide under varying pH:

pHInduction Period (min)Particle Diameter (nm)
3>2,8803
71,30015–20
105025–30

These findings align with hydrolysis kinetics modeled by the overall reaction:
$$ \text{Ti(OBu)}4 + 2\text{H}2\text{O} \rightarrow \text{TiO}_2 + 4\text{HOBu} $$ [1] [3]. Acidic conditions favor monomeric hydrolysis, whereas alkaline media promote rapid polycondensation through deprotonated Ti–OH groups [3] [5].

Molecular-Level Understanding of Ti-O-Ti Bond Formation Dynamics

The formation of Ti–O–Ti bonds during polycondensation proceeds through oxo-alkoxo intermediates, which exhibit diverse structural configurations depending on reaction conditions. Electrospray ionization mass spectrometry (ESI-MS) has identified clusters such as [Ti~2~O(OBu)~6~]^+^ and [Ti~3~O~2~(OBu)~8~]^+^ during early hydrolysis stages, highlighting stepwise oligomerization [3]. These intermediates coalesce into larger networks via two primary pathways:

  • Olation: Nucleophilic attack of hydroxyl groups on adjacent titanium centers.
  • Oxolation: Dehydration of Ti–OH groups to form oxo-bridges [1] [5].

Molecular dynamics (MD) simulations of analogous titanium alkoxides (e.g., Ti(OPr-iso)~4~) reveal that hydrolysis initiates at terminal alkoxy sites, followed by rapid ligand exchange and cluster growth [4]. Steric effects from the butoxy ligands slow condensation compared to smaller alkoxides, as evidenced by prolonged induction periods for titanium butoxide versus titanium ethoxide [3] [6]. The table below contrasts condensation rates for titanium alkoxides with varying chain lengths:

AlkoxideInduction Period (pH 7, min)
Titanium ethoxide3
Titanium isopropoxide60
Titanium butoxide1,300

These dynamics underscore the role of alkoxy group bulkiness in hindering molecular rearrangements during Ti–O–Ti bond formation [3] [6].

Role of Chelating Agents in Stabilizing Intermediate Oxo-Alkoxo Species

Chelating agents like acetylacetone (acacH) modify hydrolysis-condensation pathways by coordinating to titanium centers, stabilizing reactive intermediates and delaying precipitation. Upon addition, acacH undergoes ligand exchange with titanium butoxide:
$$ \text{Ti(OBu)}4 + \text{acacH} \rightarrow \text{Ti(OBu)}3(\text{acac}) + \text{HOBu} $$ [5].
The bidentate acetylacetonate ligand reduces titanium’s electrophilicity, slowing hydrolysis and favoring the formation of stable oligomers such as [Ti~4~O~2~(OBu)~10~(acac)~2~] [5].

Fourier-transform infrared (FT-IR) spectroscopy confirms that chelation shifts the Ti–O stretching frequency from 650 cm^−1^ to 580 cm^−1^, indicative of strengthened Ti–O bonds and reduced reactivity [5]. This stabilization enables controlled growth of mesoporous TiO~2~ structures, as demonstrated by BET surface area measurements showing a 40% increase in porosity for acetylacetone-modified gels compared to unmodified counterparts [5].

The table below contrasts key reaction parameters with and without acetylacetone:

ParameterWithout ChelatorWith Acetylacetone
Hydrolysis Rate (h^−1^)0.250.08
Average Cluster Size (nm)3.21.8
BET Surface Area (m²/g)120170

These results illustrate how chelating agents decouple hydrolysis and condensation, enabling precise nanostructural control [5] [6].

The photocatalytic degradation of organic pollutants using poly(titanium butoxide)-derived titanium dioxide involves complex reaction mechanisms that are fundamentally governed by light-induced charge carrier generation and subsequent radical formation. Upon illumination with ultraviolet or visible light, titanium dioxide generates electron-hole pairs that initiate a cascade of oxidative and reductive processes leading to pollutant mineralization [4] [5] [6].

The primary photocatalytic mechanism begins with photon absorption by the titanium dioxide catalyst, creating electron-hole pairs according to the fundamental equation:

TiO₂ + hν → e⁻ + h⁺

The photogenerated holes (h⁺) react with surface-adsorbed water molecules or hydroxyl groups to produce highly reactive hydroxyl radicals (- OH), which serve as the primary oxidizing species [7] [8]. Simultaneously, photogenerated electrons react with dissolved oxygen to form superoxide radical anions (O₂- ⁻), contributing additional oxidative pathways [9] [10].

Research findings demonstrate that titanium dioxide derived from poly(titanium butoxide) exhibits superior photocatalytic activity compared to conventional titanium dioxide materials. Studies have shown degradation efficiencies ranging from 48% to 95% for various organic pollutants, with particularly high performance observed for rhodamine B (95% degradation in 120 minutes) and methyl orange (91% degradation in 24 minutes) [12]. The enhanced performance is attributed to the unique microstructural properties achieved through the sol-gel synthesis route using poly(titanium butoxide) precursors [2].

The degradation pathways involve multiple intermediate steps, with hydroxyl radical attack being the predominant mechanism for most organic pollutants. For aromatic compounds such as phenol, the reaction mechanism involves direct hole transfer to the adsorbed phenol molecules, forming phenol cation radicals that subsequently undergo ring opening and mineralization [13] [7]. Azo dyes undergo N-deethylation processes followed by chromophore cleavage, ultimately resulting in complete mineralization to carbon dioxide and water [14] [8].

Kinetic studies reveal that the photocatalytic degradation follows pseudo-first-order kinetics for most organic pollutants, with rate constants ranging from 0.005 to 0.045 min⁻¹ depending on the pollutant structure and reaction conditions [15] [16]. The quantum efficiency for hydroxyl radical production has been measured at 0.040 ± 0.003 at pH 7, representing a significant improvement over conventional titanium dioxide photocatalysts [17].

Surface Modification Strategies for Enhanced Quantum Efficiency

Surface modification represents a critical approach for enhancing the quantum efficiency of poly(titanium butoxide)-derived titanium dioxide photocatalysts. These modifications address fundamental limitations including rapid charge carrier recombination, limited visible light absorption, and insufficient surface reactivity [18] [19] [20].

Noble metal deposition, particularly platinum loading, has demonstrated remarkable effectiveness in enhancing photocatalytic performance. Platinum nanoparticles deposited on titanium dioxide surfaces at optimal concentrations of 2 weight percent provide efficient electron scavenging sites, reducing charge carrier recombination and increasing quantum efficiency by threefold [21]. The platinum acts as an electron sink, facilitating hydrogen evolution reactions while preventing electron-hole recombination processes [21] [22].

Transition metal doping with copper has shown exceptional promise for advancing photocatalytic efficiency. Copper-doped titanium dioxide systems exhibit quantum efficiency enhancements of 7.2-fold compared to undoped materials, with optimal copper loadings ranging from 0.01 to 2 weight percent [9]. The enhancement mechanism involves the formation of Cu⁺/Cu²⁺ redox couples that facilitate charge separation and generate additional reactive oxygen species through direct interaction with molecular oxygen [9] [10].

Plasmonic enhancement through gold nanoparticle incorporation provides another effective modification strategy. Gold nanostructures create localized surface plasmon resonances that enhance electromagnetic field intensity and promote hot electron injection into the titanium dioxide conduction band [23] [24]. Optimal gold shell thicknesses of 10-15 nanometers have been identified for maximum photocatalytic enhancement, achieving 2.8-fold improvements in quantum efficiency [14] [23].

Polymer hybridization represents an innovative approach that combines organic conducting polymers with titanium dioxide to create hybrid photocatalytic systems. Poly(3-hexylthiophene) hybridized with titanium dioxide through vapor phase infiltration demonstrates 4.6-fold enhanced photocatalytic activity compared to individual components [25]. The enhancement results from the polymer acting as a photosensitizer, extending light absorption into the visible region and facilitating charge transfer to titanium dioxide catalytic sites [25] [26].

Quantum dot sensitization using cadmium sulfide provides visible light activation capabilities for titanium dioxide photocatalysts. Optimal cadmium sulfide concentrations of 2-6% enable significant visible light absorption while maintaining charge transfer efficiency to titanium dioxide [27] [28]. The quantum dot modification creates type-II band alignment that promotes charge separation and extends the photocatalytic response to longer wavelengths [27].

Carbon material coupling, particularly with reduced graphene oxide, offers exceptional charge separation enhancement. Reduced graphene oxide acts as an electron acceptor and conductor, facilitating rapid electron transport away from titanium dioxide surfaces and preventing charge recombination [21]. Optimal titanium dioxide to reduced graphene oxide ratios of 1:0.2 achieve 5-fold quantum efficiency improvements while maintaining photocatalytic stability [21].

Rare earth element doping with scandium has achieved breakthrough performance in photocatalytic applications. Scandium-doped titanium dioxide eliminates detrimental titanium(III) defects and creates built-in electric fields through facet junction engineering, resulting in 8.5-fold quantum efficiency enhancements and apparent quantum yields reaching 30.3% [29]. The titanium to scandium ratio of 30:1 provides optimal performance while maintaining material stability [29].

Charge Carrier Dynamics in Titanium Dioxide-Polymer Hybrid Systems

Charge carrier dynamics in titanium dioxide-polymer hybrid systems represent fundamental processes that determine photocatalytic efficiency and provide insights into optimization strategies for enhanced performance. These dynamics involve complex interactions between photogenerated electrons and holes, their transport properties, trapping mechanisms, and recombination pathways [15] [30] [31].

Electron trapping processes occur on ultrafast timescales, with trapped electrons forming within femtoseconds of photoexcitation. Pure anatase titanium dioxide exhibits electron trap lifetimes of approximately 45 femtoseconds, while polymer hybrid systems demonstrate extended lifetimes ranging from 85 to 180 femtoseconds [30] [31]. The extended electron lifetimes in hybrid systems result from improved charge delocalization across polymer chains and reduced trap state densities [25] [31].

Hole trapping dynamics follow longer timescales compared to electron processes, with hole trap lifetimes ranging from 0.6 to 5.1 picoseconds depending on the hybrid system composition [30] [31]. Titanium dioxide-poly(3-hexylthiophene) hybrids exhibit hole trap lifetimes of 2.8 picoseconds, significantly longer than pure titanium dioxide systems (1.2 picoseconds) [25] [30]. The extended hole lifetimes facilitate more efficient charge transfer to adsorbed reactant molecules and reduce unproductive recombination processes [30] [16].

Charge separation efficiency represents a critical parameter determining overall photocatalytic performance. Pure anatase titanium dioxide demonstrates relatively low charge separation efficiency of 15%, while hybrid systems achieve dramatically improved efficiencies ranging from 45% to 92% [15] [31]. Scandium-doped titanium dioxide achieves the highest charge separation efficiency of 92% through defect elimination and built-in electric field formation [29]. Titanium dioxide-reduced graphene oxide composites achieve 89% charge separation efficiency through effective electron extraction by the graphene component [21].

The relationship between charge carrier dynamics and quantum yield demonstrates clear correlations across different hybrid systems. Systems with extended charge carrier lifetimes and improved separation efficiency consistently exhibit higher quantum yields [15] [31]. Platinum-loaded titanium dioxide achieves 30.7% quantum yield through efficient electron scavenging that reduces recombination losses [21] [22]. Scandium-doped systems reach 30.3% quantum yield by combining defect elimination with enhanced charge separation [29].

Photoluminescence spectroscopy provides direct evidence of charge carrier dynamics in hybrid systems. Significant photoluminescence quenching observed in titanium dioxide-polymer hybrids indicates efficient charge transfer from the polymer photosensitizer to titanium dioxide acceptor sites [25] [27]. The quenching efficiency correlates strongly with photocatalytic performance, confirming the importance of charge transfer processes in determining overall activity [25] [28].

Temperature effects on charge carrier dynamics reveal additional optimization opportunities. Elevated temperatures generally enhance charge carrier mobility and reduce trapping, leading to improved photocatalytic rates [32]. However, excessive temperatures above 80°C can increase collision rates and promote recombination, indicating optimal temperature ranges for maximum efficiency [33] [32].

The fractal dimension model provides accurate descriptions of charge carrier recombination kinetics in polymer hybrid systems [15]. This model accounts for the heterogeneous distribution of trap states and recombination centers, enabling precise prediction of photocatalytic performance under varying conditions [15] [32]. The model parameters demonstrate that charge separation processes are typically more efficient than previously recognized, with kinetic limitations being the primary factor restricting overall performance [32].

Physical Description

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170 °F. Contact may irritate or cause burns.
Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline]

Color/Form

COLORLESS TO LIGHT-YELLOW LIQUID
Pale yellow, viscous liquid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

344.2406004 g/mol

Monoisotopic Mass

344.2406004 g/mol

Boiling Point

593 °F at 760 mmHg (USCG, 1999)
312 °C

Flash Point

170 °F (USCG, 1999)
170 °F (CLOSED CUP)

Heavy Atom Count

21

Vapor Density

11.7 (Air= 1)

Density

0.998 at 77 °F (USCG, 1999) - Less dense than water; will float
0.998 @ 25 °C (liquid)

Odor

WEAK, ALCOHOL-LIKE ODOR

Decomposition

When heated to decomposition it emits acrid & irritating fumes.

Melting Point

-67 °F (USCG, 1999)
-55 °C

UNII

FJS8Q2MX9I

Related CAS

9022-96-2 (homopolymer)

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 151 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 150 of 151 companies with hazard statement code(s):;
H226 (48%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (14.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (14.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

5593-70-4
9022-96-2

Wikipedia

Titanium tetrabutoxide

Methods of Manufacturing

Reaction of titanium tetrachloride with butanol.

General Manufacturing Information

IN DENTAL OR MEDICAL BONDING COMPOSITIONS
IN ANHYDROUS HAIR SET COMPOSITION

Storage Conditions

IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Dates

Last modified: 08-15-2023

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